![molecular formula C26H25NO B14947712 5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B14947712.png)
5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a synthetic organic compound belonging to the phenanthridine family.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine can be achieved through various methods. One common approach involves the cyclization of 2-isocyanobiaryls under metal-free conditions. This method utilizes readily available nitriles as the nitrogen source and delivers the product in good yield with excellent functional group compatibility . Another method involves the use of homogeneous gold catalysis to facilitate the successive C-N and C-C bond formations .
Industrial Production Methods
Industrial production of phenanthridine derivatives often involves scalable and efficient synthetic routes. The use of homogeneous gold catalysis and metal-free cyclization reactions are particularly attractive due to their high yields and compatibility with various functional groups .
化学反应分析
Types of Reactions
5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the phenanthridine core.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl peroxybenzoate (TBPB) for oxidation, and tert-butyl ammonium iodide (TBAI) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized phenanthridine derivatives, while substitution reactions can introduce different functional groups onto the phenanthridine core .
科学研究应用
5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and anticancer properties.
作用机制
The mechanism of action of 5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with specific molecular targets. For instance, some phenanthridine derivatives exert their antibacterial effects by interacting with bacterial cell wall components, such as penicillin-binding proteins (PBPs), thereby disrupting cell wall synthesis . In anticancer applications, the compound may intercalate into DNA, disrupting DNA replication and transcription processes .
相似化合物的比较
Similar Compounds
Benzo[c]phenanthridine: This compound shares a similar core structure but differs in the absence of a benzene A-ring.
Phenanthridinone: Another related compound with a similar core structure but different functional groups.
Uniqueness
5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C26H25NO |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
5-(4-ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine |
InChI |
InChI=1S/C26H25NO/c1-3-28-20-14-11-19(12-15-20)26-22-10-6-7-17(2)24(22)25-21-9-5-4-8-18(21)13-16-23(25)27-26/h4-5,8-9,11-17H,3,6-7,10H2,1-2H3 |
InChI 键 |
WBZILFDMNBFWBW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2CCCC5C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl-](/img/structure/B14947635.png)
![2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B14947638.png)
![7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B14947639.png)
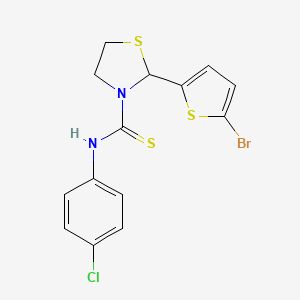
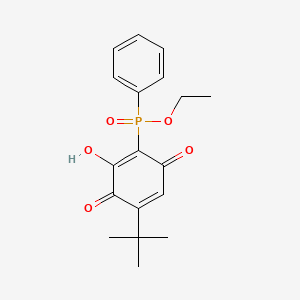
![N-[3-(4-methoxyphenyl)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B14947662.png)
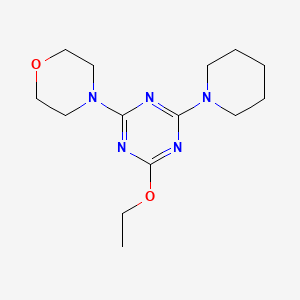
![ethyl {2-ethoxy-4-[(E)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B14947674.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14947688.png)
![methyl 4-({[(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B14947698.png)
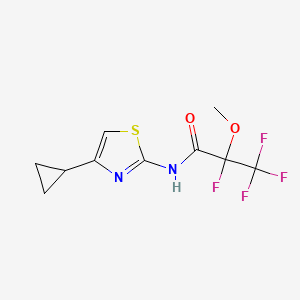
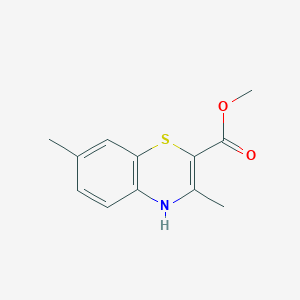
![1-methyl-1a-(morpholin-4-ylcarbonyl)-1-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B14947718.png)
![8,13,13-trimethyl-3-(methylamino)-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2,4,6-tetraene-9-thione](/img/structure/B14947729.png)
